A Technical Guide to 4-Bromo-6-chloro-1H-indole: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromo-6-chloro-1H-indole: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 4-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The unique substitution pattern of this molecule offers a versatile platform for the development of complex molecular architectures and novel therapeutic agents. As a key building block, its strategic importance lies in the differential reactivity of its halogenated sites and the inherent biological relevance of the indole scaffold, which is considered a "privileged structure" in drug discovery.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical properties, synthetic routes, reactivity, and potential applications.
Core Chemical Identity and Physicochemical Properties
4-Bromo-6-chloro-1H-indole is a solid organic compound identified by the CAS Number 885519-23-3.[3] Its core structure consists of a bicyclic indole system substituted with a bromine atom at the 4-position and a chlorine atom at the 6-position.
Table 1: Nomenclature and Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-bromo-6-chloro-1H-indole | [3] |
| CAS Number | 885519-23-3 | [3] |
| Molecular Formula | C₈H₅BrClN | [3][4] |
| Synonyms | 4-Bromo-6-chloroindole | [3] |
| InChI | InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | [3] |
| InChIKey | FWMOVLKMGUEKOT-UHFFFAOYSA-N | [3] |
| SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Br |[3] |
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and reactivity. The computed properties for 4-Bromo-6-chloro-1H-indole are summarized below.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.49 g/mol | [3] |
| Exact Mass | 228.92939 Da | [3] |
| Physical Form | Solid | |
| XLogP3 | 3.4 | [3] |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 |[5] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the numerous named reactions, the Batcho-Leimgruber indole synthesis provides a powerful and convergent approach, particularly for indoles that are not readily accessible through Fischer synthesis.[6] This methodology typically involves the reaction of an ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reductive cyclization of this intermediate yields the desired indole.
This strategy is highly effective because it allows for the pre-installation of substituents on the starting phenyl ring, providing excellent regiochemical control. The initial condensation to form the enamine is driven by the acidity of the methyl group activated by the ortho-nitro group. The final step, the reductive cyclization, is a robust transformation that can be achieved using various reducing agents, including catalytic hydrogenation, iron in acetic acid, or Raney Nickel with hydrazine.
Hypothetical Step-by-Step Synthesis Protocol
The following protocol is a representative method for the synthesis of 4-Bromo-6-chloro-1H-indole, adapted from established procedures for analogous halogenated indoles.[7]
Step 1: Enamine Formation
-
To a solution of 1-bromo-5-chloro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dioxane (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) and pyrrolidine (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS. Rationale: The elevated temperature and use of pyrrolidine as a catalyst facilitate the condensation reaction to form the crucial enamine intermediate.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents, yielding the crude enamine product as a dark residue. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (10 mL/mmol).
-
Carefully add a slurry of Raney Nickel (approx. 10% w/w of the starting nitro-compound) in water to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath. Add hydrazine monohydrate (1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Rationale: The exothermic nature of the reduction requires careful temperature control to ensure safety and prevent side reactions. Raney Nickel is an effective catalyst for the reduction of the nitro group and subsequent cyclization to the indole ring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 5-8 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the filter cake with ethyl acetate (EtOAc).
-
Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Bromo-6-chloro-1H-indole.
Chemical Reactivity and Synthetic Utility
4-Bromo-6-chloro-1H-indole is a valuable synthetic intermediate due to its multiple reactive sites. The indole N-H, the C4-Br bond, and the C6-Cl bond can all be selectively functionalized, providing access to a diverse library of complex derivatives.
-
N-H Functionalization: The indole nitrogen can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. This allows for N-alkylation, N-arylation, and N-acylation, which are crucial for modulating the electronic properties and biological activity of the indole core.[8]
-
Cross-Coupling Reactions: The C-Br and C-Cl bonds are prime handles for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond under standard Suzuki, Stille, Sonogashira, or Buchwald-Hartwig conditions. This differential reactivity allows for selective functionalization at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations. This sequential, site-specific functionalization is a powerful tool in molecular construction.[8]
Applications in Research and Drug Development
The indole nucleus is a fundamental scaffold in numerous biologically active compounds, including the essential neurotransmitter serotonin.[1] Its structural versatility allows it to interact with a wide array of biological targets.
-
Medicinal Chemistry Scaffold: Halogenated indoles like 4-Bromo-6-chloro-1H-indole are key intermediates in the synthesis of pharmaceuticals.[2][9] The halogen atoms serve not only as synthetic handles but can also directly participate in halogen bonding or modulate the lipophilicity and metabolic stability of the final compound, often enhancing biological activity.[1][2]
-
Anticancer Research: Indole derivatives are widely investigated as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and histone deacetylases.[1] The structure-activity relationship (SAR) studies of many compound classes have shown that halogen substitutions, particularly chloro and bromo groups, can significantly enhance cytotoxic activity against cancer cell lines.[1] This makes 4-Bromo-6-chloro-1H-indole an attractive starting point for the development of new oncology drug candidates.[2]
-
Organic Synthesis: Beyond pharmaceuticals, this compound serves as a building block for creating more complex molecules for materials science and chemical biology research.[2]
Safety, Handling, and Storage
Proper handling of 4-Bromo-6-chloro-1H-indole is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]
-
Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10][11]
-
Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke when handling this material. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is between 2-8°C.
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures. Sweep or vacuum the material into a suitable, sealed container for disposal.[10]
References
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PubChem. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113. [Link]
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MySkinRecipes. 4-Bromo-7-chloro-1H-indole. [Link]
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Capot Chemical. MSDS of 4-bromo-7-chloro-1H-indole. [Link]
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Appchem. 4-bromo-6-chloro-1H-indole | 885519-23-3. [Link]
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ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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